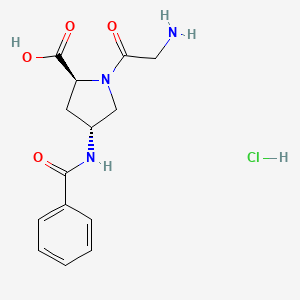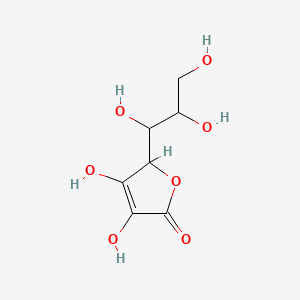
Glucoascorbic acid, D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucoascorbic acid, L- is a bioacive chemical.
科学的研究の応用
Cancer Research
Glucoascorbic acid, a derivative of ascorbic acid, has been studied for its effects on various types of cancer. Research in the 1950s showed that diets containing glucoascorbic acid could retard the growth of certain carcinomas in rats and mice (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1953). Another study in 1954 found that glucoascorbic acid prolonged the lifespan of leukemic mice and reduced the incidence of leukemia when administered with cortisone (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1954).
Nutrition and Toxicology
Glucoascorbic acid has also been explored in nutritional and toxicological contexts. A 1943 study showed that it induced a scurvy-like condition in mice, not prevented by ascorbic acid but resolved by removing glucoascorbic acid from the diet (Woolley & Krampitz, 1943). Further research in 1957 demonstrated that the toxic effects of glucoascorbic acid in rats could be counteracted by the ingestion of alfalfa and other plants (Ershoff, 1957).
Biochemical Studies
Biochemical studies have shed light on the role of glucoascorbic acid in various cellular processes. For instance, research has found that GLUT1 and GLUT3 isoforms are specific glucose transporter isoforms that mediate the transport of dehydroascorbic acid, a derivative of glucoascorbic acid (Rumsey et al., 1997). Additionally, studies on GLUT4 have revealed its role in the transport of dehydroascorbic acid in skeletal muscle and adipocytes (Andrisse et al., 2013).
Neurological Research
The impact of glucoascorbic acid on neurological function has been explored, with studies showing stereospecific effects on dopamine receptor binding (Tolbert, Morris, Spollen, & Ashe, 1992). This suggests potential implications for the compound in neurological disorders or treatments.
Vitamin C Transport
Glucoascorbic acid has also been linked to vitamin C transport. Research indicates that dehydroascorbic acid, its oxidized form, is transported into the brain via glucose transporters, defining a mechanism for vitamin C acquisition by the brain (Agus et al., 1997).
特性
CAS番号 |
26566-39-2 |
|---|---|
製品名 |
Glucoascorbic acid, D- |
分子式 |
C7H10O7 |
分子量 |
206.15 |
IUPAC名 |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one |
InChI |
InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2 |
InChIキー |
ILBBPBRROBHKQL-UHFFFAOYSA-N |
SMILES |
O=C(O1)C(O)=C(O)C1C(O)C(O)CO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Glucoascorbic acid, L-; L-Glucoascorbic acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



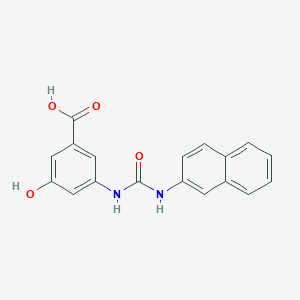

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
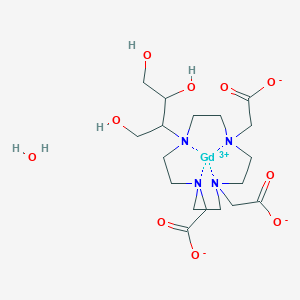
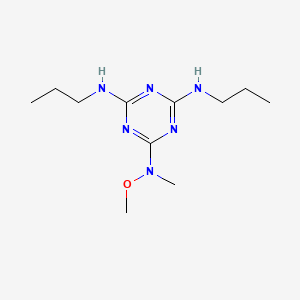
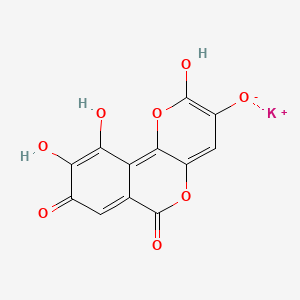
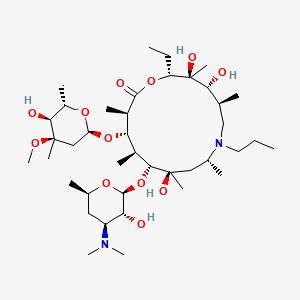
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
